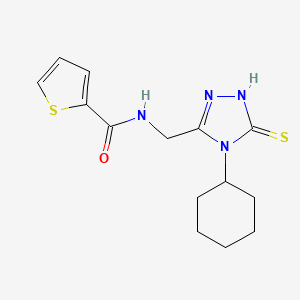![molecular formula C6H4F3IN2O2 B2909386 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1823464-84-1](/img/structure/B2909386.png)
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 4-iodo-3-trifluoromethyl-1H-pyrazole with acetic acid derivatives under specific conditions. One common method includes the use of iodine as a catalyst in a cascade reaction involving enaminones, hydrazines, and DMSO in the presence of Selectfluor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Selectfluor, reducing agents, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development and other biomedical applications. Research is ongoing to explore its effects on different biological targets and pathways .
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Wirkmechanismus
The mechanism of action of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: This compound shares a similar structure but with a methyl group instead of an acetic acid moiety.
4-Iodobenzotrifluoride: Another related compound with an iodine atom and a trifluoromethyl group, but with a benzene ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid lies in its combination of the pyrazole ring, trifluoromethyl group, and acetic acid moiety
Eigenschaften
IUPAC Name |
2-[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2O2/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14/h1H,2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNKMVMYMQYFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2909303.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)


![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)

![1,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B2909316.png)

![N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE](/img/structure/B2909319.png)
![Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine](/img/structure/B2909321.png)
![N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine](/img/structure/B2909322.png)
![N-CYCLOHEXYL-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2909323.png)
![N-(4-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2909326.png)
